(2E)-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-propoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-propoxyphenyl)prop-2-enamide is a synthetic organic molecule that features a thiazole ring, a cyano group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-propoxyphenyl)prop-2-enamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Bromobenzylation: The thiazole ring is then functionalized with a 4-bromobenzyl group through a nucleophilic substitution reaction.
Formation of the Prop-2-enamide Moiety: The cyano and propoxyphenyl groups are introduced through a Knoevenagel condensation reaction between the thiazole derivative and the corresponding aldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the propoxyphenyl group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting the central nervous system or cancer cells.
Biological Probes: It can be used as a fluorescent probe due to its aromatic structure.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Electronics: Incorporation into organic semiconductors for electronic devices.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-propoxyphenyl)prop-2-enamide
- (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-propoxyphenyl)prop-2-enamide
Uniqueness
- Bromine Substitution : The presence of the bromine atom makes the compound more reactive in substitution reactions compared to its chloro or methyl analogs.
- Thiazole Ring : The thiazole ring provides unique electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(2-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O2S/c1-2-11-29-21-6-4-3-5-17(21)13-18(14-25)22(28)27-23-26-15-20(30-23)12-16-7-9-19(24)10-8-16/h3-10,13,15H,2,11-12H2,1H3,(H,26,27,28)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQLVXRQUMOHE-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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